An In-depth Technical Guide to the Crystal Structure and Bonding of Trichlorocobalt Compounds
An In-depth Technical Guide to the Crystal Structure and Bonding of Trichlorocobalt Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and bonding in compounds referred to as "trichlorocobalt." The term "trichlorocobalt" can apply to three distinct classes of chemical entities: the simple inorganic salt Cobalt(III) chloride (CoCl₃), anionic trichlorocobaltate(II) complexes, and various cobalt(III) coordination complexes that feature three chloride anions as counter-ions. This guide will delve into the synthesis, crystal structure, and bonding characteristics of each of these classes, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key structural relationships.
Anhydrous Cobalt(III) Chloride (CoCl₃): An Elusive Precursor
Cobalt(III) chloride in its uncomplexed, anhydrous form is a highly unstable and elusive compound.[1] In this simple binary compound, cobalt exists in the +3 oxidation state. While stable crystalline forms are not readily isolated under ambient conditions, CoCl₃ has been observed and studied in the gas phase at elevated temperatures.[1] Its primary significance in chemistry is as a precursor for the synthesis of more stable cobalt(III) coordination complexes.
Structure and Bonding
Theoretical studies and gas-phase experiments suggest that the CoCl₃ molecule is planar with D₃h symmetry. In the gas phase at high temperatures, it exists in equilibrium with cobalt(II) chloride and chlorine gas.
Synthesis and Handling
The synthesis of bulk, pure CoCl₃ is not well-established due to its instability. It is typically generated in situ for subsequent reactions to form stable Co(III) complexes. The general approach involves the oxidation of a cobalt(II) salt in the presence of ligands that can stabilize the Co(III) center.
Trichlorocobaltate(II) Complexes: Anionic Coordination Compounds
Trichlorocobaltate(II) complexes are anionic species where a cobalt(II) ion is coordinated to three chloride ligands and one or more other ligands, resulting in an overall negative charge. A common example is the [CoCl₃L]⁻ anion, where L is a neutral ligand. These complexes typically exhibit a tetrahedral coordination geometry around the cobalt center.
Crystal Structure of a Representative Trichlorocobaltate(II) Complex
A well-characterized example of this class is tetraethylammonium trichlorido(triphenylphosphine)cobaltate(II), [N(C₂H₅)₄][CoCl₃(PPh₃)].
Table 1: Crystallographic Data for [N(C₂H₅)₄][CoCl₃(PPh₃)]
| Parameter | Value |
| Chemical Formula | C₂₆H₃₅NCl₃CoP |
| Crystal System | Cubic |
| Space Group | Pa-3 |
| a (Å) | 17.807(7) |
| V (ų) | 5646.4 |
| Z | 8 |
| Calculated Density (g/cm³) | 1.31 |
Table 2: Selected Bond Lengths and Angles for the [CoCl₃(PPh₃)]⁻ Anion
| Bond/Angle | Length (Å) / Degrees (°) |
| Co-P | - |
| Co-Cl | - |
| Cl-Co-Cl | 113.4(2) |
| Cl-Co-P | 105.2(2) |
Note: Specific bond lengths were not provided in the available search results.
Bonding in Trichlorocobaltate(II) Complexes
The bonding in these tetrahedral Co(II) complexes can be described by ligand field theory. The three chloride ligands and the additional ligand (e.g., triphenylphosphine) create a tetrahedral ligand field around the d⁷ Co(II) ion. The bonding is primarily ionic, with a degree of covalent character in the Co-ligand bonds.
Experimental Protocol: Synthesis of [N(C₂H₅)₄][CoCl₃(PPh₃)]
The synthesis of [N(C₂H₅)₄][CoCl₃(PPh₃)] is achieved through the reaction of (NH₄)₃VS₄, CoCl₂(PPh₃)₂, and NEt₄Cl in a dichloromethane solvent.
Materials:
-
(NH₄)₃VS₄
-
Bis(triphenylphosphine)cobalt(II) chloride (CoCl₂(PPh₃)₂)
-
Tetraethylammonium chloride (NEt₄Cl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve CoCl₂(PPh₃)₂ and NEt₄Cl in dichloromethane.
-
Add (NH₄)₃VS₄ to the solution.
-
Allow the reaction to proceed, leading to the formation of the desired product.
-
Isolate the crystalline product by filtration.
-
Wash the crystals with a suitable solvent and dry under vacuum.
Experimental Protocol: Single Crystal X-ray Diffraction
The determination of the crystal structure of compounds like [N(C₂H₅)₄][CoCl₃(PPh₃)] is performed using single-crystal X-ray diffraction.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to irradiate the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Cobalt(III) Coordination Complexes with Chloride Counter-ions
This is the most extensive class of compounds that can be described as "trichlorocobalt." These are typically cationic cobalt(III) complexes where the positive charge of the coordination sphere is balanced by three chloride anions. The cobalt(III) center is in a +3 oxidation state and is typically octahedrally coordinated to six ligands.
Representative Example 1: Hexaamminecobalt(III) Chloride, [Co(NH₃)₆]Cl₃
Hexaamminecobalt(III) chloride is a classic example of a Werner complex and serves as an excellent illustration of this class of compounds.
Table 3: Crystallographic Data for [Co(NH₃)₆]Cl₃
| Parameter | Value |
| Chemical Formula | [Co(NH₃)₆]Cl₃ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 9.9797(3) |
| b (Å) | 12.6994(3) |
| c (Å) | 14.7415(4) |
| β (°) | 102.870(1) |
| V (ų) | - |
| Z | - |
Note: V and Z values were not provided in the available search results.
Table 4: Selected Bond Lengths and Angles for the [Co(NH₃)₆]³⁺ Cation
| Bond/Angle | Length (Å) / Degrees (°) |
| Co-N | - |
| N-Co-N (cis) | ~90 |
| N-Co-N (trans) | ~180 |
Note: Specific bond lengths were not provided in the available search results.
Representative Example 2: Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃
Tris(ethylenediamine)cobalt(III) chloride is another historically significant coordination complex that exists as enantiomers. It often crystallizes as a hydrate.
Table 5: Crystallographic Data for racemic-[Co(en)₃]Cl₃·xH₂O
| Parameter | Value |
| Chemical Formula | [Co(C₂H₈N₂)₃]Cl₃·xH₂O |
| Crystal System | Trigonal |
| Space Group | P-3c1 |
| a (Å) | - |
| c (Å) | - |
| V (ų) | - |
| Z | - |
Note: Specific unit cell parameters, V and Z values were not provided in the available search results.
Table 6: Selected Bond Lengths and Angles for the [Co(en)₃]³⁺ Cation
| Bond/Angle | Length (Å) / Degrees (°) |
| Co-N | 1.947 - 1.981[2][3][4] |
| N-Co-N (within chelate ring) | ~85[3] |
| N-Co-N (between rings) | ~90[3] |
Bonding in Cobalt(III) Coordination Complexes
The bonding in these octahedral Co(III) complexes is well-described by ligand field theory. The six ligands create an octahedral field that splits the d-orbitals of the Co³⁺ ion (a d⁶ system) into a lower energy t₂g set and a higher energy eg set. For strong-field ligands like ammonia and ethylenediamine, the energy splitting is large, leading to a low-spin configuration where all six d-electrons occupy the t₂g orbitals. This results in a diamagnetic complex. The bonds between the cobalt ion and the nitrogen atoms of the ligands are coordinate covalent bonds.
Experimental Protocol: Synthesis of Hexaamminecobalt(III) Chloride, [Co(NH₃)₆]Cl₃
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated ammonia solution
-
Activated charcoal
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve CoCl₂·6H₂O and NH₄Cl in water.
-
Add activated charcoal and concentrated ammonia solution to the mixture.
-
Bubble air vigorously through the solution for several hours to oxidize the Co(II) to Co(III). The color of the solution will change from red to yellowish-brown.
-
Filter the resulting crystals and charcoal.
-
To purify the product, dissolve the crude crystals and charcoal in hot water containing a small amount of concentrated HCl.
-
Filter the hot solution to remove the charcoal.
-
Precipitate the pure [Co(NH₃)₆]Cl₃ by adding concentrated HCl to the filtrate and cooling the solution.
-
Collect the purified crystals by filtration, wash with ethanol, and air dry.
Experimental Protocol: Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine (en)
-
Water
Procedure:
-
Prepare an aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride.[2][3]
-
Add ethylenediamine to the solution.
-
Purge the solution with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III).[2][3]
-
The product, [Co(en)₃]Cl₃, will crystallize from the solution, often as a di- or trihydrate.[2]
-
Isolate the yellow-gold needle-like crystals by filtration.[2][3]
-
The crystals can be washed with a suitable solvent (e.g., ethanol) and air-dried.
Visualizations of Trichlorocobalt Structures
The following diagrams, generated using the DOT language, illustrate the coordination environments and structural relationships discussed in this guide.
Caption: Tetrahedral coordination of the Co(II) center in the [CoCl₃(PPh₃)]⁻ anion.
Caption: Octahedral coordination of the Co(III) center in the [Co(NH₃)₆]³⁺ cation.
Caption: Bidentate chelation of ethylenediamine (en) ligands to the Co(III) center.
